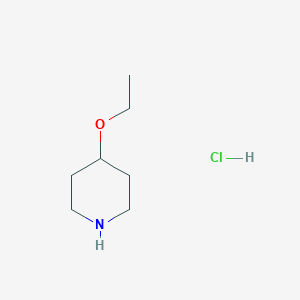

4-ethoxypiperidine Hydrochloride

描述

Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous and vital structural motif in the landscape of organic chemistry. mdpi.comijnrd.org It is considered a "privileged scaffold" in medicinal chemistry because its presence is found in a multitude of natural alkaloids and synthetic pharmaceuticals, demonstrating broad pharmacological utility. mdpi.comnih.gov The significance of piperidine derivatives stems from several key attributes:

Structural Versatility: The piperidine ring exists in a stable chair conformation, allowing for well-defined three-dimensional arrangements of substituents. This conformational stability is crucial for precise interactions with biological targets such as enzymes and receptors.

Synthetic Accessibility: Decades of chemical research have led to a rich and diverse array of synthetic methodologies for constructing and functionalizing the piperidine core. mdpi.com Reactions such as catalytic hydrogenation of pyridine precursors, reductive amination, and various cyclization strategies make piperidine derivatives readily accessible for research and development. mdpi.com

Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of hydrochloride salts. This transformation significantly enhances water solubility and crystallinity, which are critical properties for the formulation and handling of active pharmaceutical ingredients (APIs).

Pharmacological Relevance: The piperidine scaffold is a key component in an extensive range of therapeutic agents, spanning numerous drug classes. Its derivatives have shown efficacy as anticancer, analgesic, antipsychotic, and anti-inflammatory agents, among others. ijnrd.orgnih.govacademicjournals.org

The following table showcases a selection of well-established drugs that feature the piperidine core, illustrating the scaffold's broad therapeutic impact.

| Drug Name | Therapeutic Class | Role of Piperidine Moiety |

| Methylphenidate | CNS Stimulant | Forms the core of the molecule, essential for its activity in treating ADHD. |

| Donepezil | Acetylcholinesterase Inhibitor | Contains a piperidine ring that plays a key role in binding to the enzyme active site for the treatment of Alzheimer's disease. ijnrd.org |

| Fentanyl | Opioid Analgesic | A potent analgesic where the 4-anilidopiperidine structure is fundamental to its opioid receptor activity. |

| Risperidone | Atypical Antipsychotic | The piperidine ring is a central component linking different aromatic parts of the molecule, crucial for its receptor binding profile. academicjournals.org |

| Haloperidol | Typical Antipsychotic | A butyrophenone derivative where the piperidine moiety is critical for its dopamine (B1211576) receptor antagonism. |

Overview of Ethoxypiperidine Moieties in Active Pharmaceutical Ingredients and Intermediates

While the piperidine ring itself is a cornerstone of many APIs, specific substitution patterns determine the molecule's ultimate function. The ethoxy group (-OCH2CH3) is a common functional group in medicinal chemistry, often used to modulate properties such as lipophilicity, metabolic stability, and target engagement. When appended to a piperidine ring, the resulting ethoxypiperidine moiety can serve as a key structural element or as a versatile chemical intermediate.

The direct incorporation of an ethoxypiperidine group into final drug structures is less common than hydroxyl or methoxy substitutions. However, its value is demonstrated in targeted research programs. For instance, a study focused on developing new antidepressant agents involved the synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. In this research, the ethoxy group was part of a larger pharmacophore, and the resulting compounds demonstrated biological activity comparable to the established antidepressant drug viloxazine, highlighting the therapeutic potential of such structures. nih.gov

More broadly, ethoxypiperidine derivatives, including 4-ethoxypiperidine (B1589571) hydrochloride, are primarily utilized as building blocks in organic synthesis. chemdiv.comsigmaaldrich.com These intermediates provide chemists with a pre-formed, functionalized piperidine ring system. The ethoxy group can influence the reactivity of the piperidine nitrogen or serve as a stable feature intended to be present in the final target molecule. The hydrochloride salt form ensures stability and ease of handling during synthetic operations.

Historical Context and Current Standing of 4-Ethoxypiperidine Hydrochloride in Academic and Industrial Research

The specific historical development of this compound is not extensively documented in landmark scientific literature, which is typical for many chemical building blocks that are not themselves end-products. Its emergence is intrinsically linked to the broader development of synthetic organic chemistry and the commercialization of fine chemicals for research purposes. The synthesis of related structures, such as various substituted piperidines, dates back to early 20th-century patent literature exploring new chemical entities. google.com

The current standing of this compound is firmly established as a commercially available synthetic intermediate. chemdiv.comossila.com It is offered by numerous chemical suppliers and serves as a ready-to-use reagent for both academic and industrial laboratories. Its primary application is in discovery chemistry, where researchers construct novel molecules for various purposes, including:

Drug Discovery: Used as a starting material in the synthesis of new chemical entities for biological screening. The 4-ethoxy substituent provides a specific point of differentiation from more common 4-hydroxy or 4-methoxy piperidines, allowing for the exploration of new structure-activity relationships.

Agrochemical Research: Employed in the synthesis of novel pesticides and herbicides, where the piperidine scaffold is also a known component of active compounds.

Materials Science: Incorporated into the structure of functional organic molecules, polymers, or ligands where the piperidine moiety can impart specific properties.

In essence, this compound is not a compound of historical fame but rather a practical tool in the modern chemist's toolbox. Its value lies not in its own applications but in the potential it unlocks for the synthesis of more complex and potentially valuable molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1122-87-8 |

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 145-147 °C |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-ethoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHAUBFOPBCASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467700 | |

| Record name | 4-ethoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-87-8 | |

| Record name | Piperidine, 4-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Ethoxypiperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like 4-ethoxypiperidine (B1589571) hydrochloride. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within a molecule. For 4-ethoxypiperidine hydrochloride, the ¹H NMR spectrum reveals distinct signals for the protons on the piperidine (B6355638) ring and the ethoxy group. The hydrochloride salt form influences the chemical shifts, particularly for protons near the positively charged nitrogen atom.

The protons on the carbons adjacent to the nitrogen (α-protons at C2 and C6) are deshielded due to the electron-withdrawing effect of the nitrogen atom, causing their signals to appear downfield, typically in the range of 2.5-3.5 ppm. ycdehongchem.com The protons on the carbons beta to the nitrogen (C3 and C5) resonate further upfield. The proton at the C4 position, being attached to the carbon bearing the ethoxy group, exhibits a chemical shift influenced by the electronegative oxygen atom. The ethoxy group itself presents two characteristic signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Piperidine NH ₂⁺ | Broad singlet | - | |

| Piperidine CH (C4) | ~3.5 - 3.8 | Multiplet | - |

| Ethoxy O-CH ₂-CH₃ | ~3.4 - 3.6 | Quartet | ~7.0 |

| Piperidine CH ₂ (C2, C6) | ~3.0 - 3.4 | Multiplet | - |

| Piperidine CH ₂ (C3, C5) | ~1.8 - 2.2 | Multiplet | - |

| Ethoxy O-CH₂-CH ₃ | ~1.1 - 1.3 | Triplet | ~7.0 |

Note: Predicted values are based on the analysis of similar piperidine structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's local electronic environment.

The carbon atom bonded to the oxygen of the ethoxy group (C4) is significantly deshielded and appears furthest downfield among the piperidine ring carbons. The carbons adjacent to the nitrogen (C2, C6) are also shifted downfield compared to the C3 and C5 carbons. The ethoxy group carbons also show characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Piperidine C 4 | ~70 - 75 |

| Ethoxy O-C H₂-CH₃ | ~63 - 68 |

| Piperidine C 2, C 6 | ~45 - 50 |

| Piperidine C 3, C 5 | ~30 - 35 |

| Ethoxy O-CH₂-C H₃ | ~15 - 20 |

Note: Predicted values are based on the analysis of similar piperidine structures.

Heteronuclear NMR, such as Nitrogen-15 (¹⁵N) NMR, can provide direct information about the nitrogen atom. For piperidine derivatives, ¹⁵N NMR is valuable for studying structural changes and formulations. optica.orgoptica.org In the hydrochloride salt, the nitrogen atom is protonated, which significantly affects its chemical shift compared to the free base. This technique can confirm the presence and electronic state of the nitrogen within the piperidinium ring.

For more complex structures derived from 4-ethoxypiperidine, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are employed to resolve ambiguities and confirm the molecular structure. optica.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks throughout the molecule, for instance, confirming the H-C(2)-C(3)-C(4) connectivity in the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, enabling unambiguous assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting fragments, for example, showing a correlation between the ethoxy methylene protons and the C4 carbon of the piperidine ring.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact mass of a molecule and its corresponding unique elemental formula. nih.gov

For this compound, analysis would be performed on the 4-ethoxypiperidine cation ([C₇H₁₅NO + H]⁺). HRMS can distinguish this ion from other ions with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.

Table 3: HRMS Data for the 4-Ethoxypiperidine Cation

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.12264 |

The experimentally measured mass is compared to the calculated theoretical mass; a close match (typically within 5 ppm) confirms the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be This hyphenated technique is invaluable for assessing the purity of a sample and confirming the identity of its components. nih.gov

In an LC-MS analysis of this compound, the sample is first injected into an LC system. The LC column separates the target compound from any impurities or degradation products based on their physicochemical properties. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for it.

The resulting data includes a chromatogram showing peaks over time and a mass spectrum for each peak. The retention time of the main peak serves as a characteristic identifier under specific chromatographic conditions, while its corresponding mass spectrum confirms the molecular weight of 4-ethoxypiperidine. The area of the primary peak relative to the areas of any impurity peaks provides a quantitative measure of the sample's purity. This method is widely used in pharmaceutical quality control for its sensitivity and specificity. researchgate.netsemanticscholar.org

Complementary Spectroscopic Methods

Spectroscopic methods provide crucial information about the molecular structure and functional groups present in a compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govslideshare.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ due to the secondary amine hydrochloride.

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ range from the alkyl groups of the piperidine ring and the ethoxy group. pressbooks.pub

C-O stretching: A strong band typically in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.

C-N stretching: Absorptions in the 1020-1250 cm⁻¹ range.

The "fingerprint region" of the IR spectrum, from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. nih.gov

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine salt) | 3300-3500 | Medium-Strong, Broad |

| C-H (alkane) | 2850-3000 | Strong |

| C-O (ether) | 1050-1150 | Strong |

| C-N (amine) | 1020-1250 | Medium |

This table outlines the primary IR absorption frequencies anticipated for the functional groups present in this compound.

While this compound itself does not possess a significant chromophore for direct UV-Vis analysis, UV-Vis spectrophotometry is a valuable tool for the quantitative analysis of its derivatives. iajps.comugm.ac.id As mentioned in the HPLC section, derivatization can be employed to introduce a UV-active moiety.

The fundamental principle behind quantitative UV-Vis spectrophotometry is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com

For quantitative studies, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of the derivatized compound at a specific wavelength (λmax). ijpras.com The concentration of the derivatized this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands, thereby increasing the sensitivity and selectivity of the analysis. rjptonline.orgresearchgate.net

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformational details. nih.govsoton.ac.uk For chiral molecules, this technique can unambiguously establish the spatial arrangement of atoms. nih.govsoton.ac.uk

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. thieme-connect.de

In the context of this compound, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the ethoxy substituent. While 4-ethoxypiperidine itself is achiral, crystallographic analysis of its derivatives or co-crystals with chiral molecules can be used to determine absolute configurations. nih.govresearchgate.net

Table 4: Information Obtainable from X-Ray Crystallography

| Structural Information | Description |

| Molecular Connectivity | Confirms the bonding arrangement of atoms. |

| Bond Lengths and Angles | Provides precise measurements of the distances between atoms and the angles between bonds. |

| Conformation | Determines the three-dimensional shape of the molecule, including the conformation of the piperidine ring. |

| Stereochemistry | Can determine the absolute configuration of chiral centers in derivatives. |

| Crystal Packing | Shows how the molecules are arranged in the solid state, including intermolecular interactions. |

Computational Chemistry and Theoretical Investigations of 4 Ethoxypiperidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. nih.gov These methods, grounded in the principles of quantum mechanics, provide detailed information about electron distribution and energy levels, which are key determinants of a molecule's chemical behavior. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction pathways by calculating the potential energy surface and identifying transition states. For molecules like 4-ethoxypiperidine (B1589571) hydrochloride, DFT can elucidate the mechanisms of its synthesis and metabolic degradation.

Researchers utilize DFT to model the geometries of reactants, intermediates, transition states, and products. For instance, in the synthesis of piperidine (B6355638) derivatives, DFT calculations can help in understanding the stereoselectivity of the reactions and the stability of different conformations. nih.gov The B3LYP functional with a 6-31G(d,p) basis set is a commonly employed method for optimizing the geometry of such compounds and predicting their reactivity. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

Ab initio calculations, which are based on first principles without the use of empirical data, provide a rigorous approach to determining molecular properties. These calculations can be computationally intensive but offer high accuracy. For 4-ethoxypiperidine hydrochloride, ab initio methods can be used to calculate properties such as molecular geometry, vibrational frequencies, and electronic energies. These calculations are crucial for interpreting experimental data, for example, from infrared spectroscopy. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the three-dimensional structure and dynamic behavior of molecules. nih.gov These techniques allow for the visualization and analysis of molecular conformations and interactions over time.

The piperidine ring in this compound can adopt several conformations, with the chair form being the most stable. rsc.org Conformational analysis is critical as the biological activity of a molecule is often dependent on its three-dimensional shape. The ethoxy group at the 4-position can exist in either an axial or equatorial position. Dipole moment studies on substituted piperidines suggest a preference for the N-hydrogen to be in the equatorial position. rsc.org Computational methods can predict the relative energies of these conformers and the barriers to their interconversion. nih.gov The preference for a particular conformation can be influenced by factors such as steric hindrance and electronic effects. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.netmdpi.com

The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. nih.gov For 4-ethoxypiperidine derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. nih.gov For example, docking studies of similar piperidine derivatives have shown interactions with the active sites of enzymes like acetylcholinesterase. nih.gov These studies are instrumental in predicting the therapeutic potential of new compounds. d-nb.infoacgpubs.org

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A lower binding energy indicates a more stable protein-ligand complex. |

| Interacting Residues | Tyr123, Trp285, Phe337 | Identifies the key amino acids involved in binding. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-cation interactions | Describes the nature of the forces stabilizing the complex. nih.gov |

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. nih.govstuba.sk These simulations track the movements of atoms and can reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

Prediction of Activity Spectra for Substances (PASS) Analysis for Biological Potential

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. nih.govyoutube.com The PASS algorithm works on the principle that a compound's biological activity is a function of its structure. nih.gov It compares the structure of a new compound with a large database of known biologically active substances to predict a wide range of pharmacological effects and mechanisms of action. nih.govgenexplain.com

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the transformation of molecules, offering a microscopic view of the reaction pathways, transition states, and the energetic factors that govern them. For a compound such as this compound, computational studies can be instrumental in understanding its formation and potential reactions. While direct computational studies on the reaction mechanisms of this compound are not extensively available in the public domain, the principles and methodologies can be illustrated by examining theoretical investigations of analogous structures, such as the formation of the piperidine ring and the cleavage of ether linkages. These studies showcase the power of computational chemistry, particularly Density Functional Theory (DFT), in predicting reaction outcomes and understanding complex chemical processes.

Theoretical calculations have been successfully employed to investigate the synthesis of substituted piperidines. For instance, mechanistic studies on the copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have utilized DFT to explore the catalytic cycle. acs.org These studies help in understanding the role of the catalyst, the nature of the intermediates, and the transition states, which are crucial for optimizing reaction conditions and improving yields. Similarly, computational analysis of the intramolecular aza-Michael reaction to form substituted piperidines has provided insights into the stereoselectivity of the reaction. rsc.org

One of the key reactions that 4-ethoxypiperidine could undergo is the cleavage of its ether bond. Computational studies on similar ether cleavage reactions provide a framework for how such a process could be modeled for this compound. For example, DFT studies on the base-catalyzed cleavage of the β-O-4 ether linkage, a common bond in lignin (B12514952), have detailed the reaction mechanisms, including the identification of transition states and the calculation of activation barriers. nih.govfrontiersin.orgnih.gov These studies have explored different pathways, such as enol-formation and epoxide-formation pathways, and have quantified the energetic favorability of each. nih.govfrontiersin.orgnih.gov

In a study on the base-catalyzed cleavage of a model lignin compound, DFT calculations at the M06/6-31G* level of theory were used to determine the activation barriers for the C-O bond cleavage with different bases. nih.govfrontiersin.org The results indicated that the choice of catalyst significantly impacts the reaction's feasibility.

| Catalyst | Activation Barrier (kcal/mol) |

|---|---|

| KOH | 6.1 |

| NaOH | 11.9 |

| NaOtBu | 12.8 |

Furthermore, the study elucidated two competing pathways for the cleavage of a C3-type substrate: an enol-formation pathway and an epoxide-formation pathway. The calculated activation barriers and rate constants provided a clear distinction between the thermodynamically and kinetically favored pathways. nih.govfrontiersin.orgnih.gov

| Pathway | Activation Barrier (kcal/mol) | Calculated Rate Constant (s-1) | Pathway Type |

|---|---|---|---|

| Enol-Formation | 10.1 | 2.4 x 105 | Thermodynamically Favored |

| Epoxide-Formation | 3.9 | 8.6 x 109 | Kinetically Favored |

Another relevant area of computational investigation is the acid-catalyzed decomposition of ethers. A DFT study on the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides (HF, HCl, HBr, HI) using the ωB97XD/LANL2DZ level of theory determined the activation free energies for the reaction. unirioja.es This type of study is pertinent to understanding the stability and reactivity of the ethoxy group in this compound under acidic conditions. The results showed a clear trend in reactivity based on the halogen. unirioja.es

| Catalyst | Activation Free Energy (kJ/mol) |

|---|---|

| HF | Not explicitly stated, but reactivity order is F < Cl < Br < I |

| HCl | 133.9 |

| HBr | Not explicitly stated, but reactivity order is F < Cl < Br < I |

| HI | Not explicitly stated, but reactivity order is F < Cl < Br < I |

These examples underscore the utility of computational chemistry in elucidating reaction mechanisms that are analogous to those that this compound might undergo. Through the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energies, theoretical studies can provide a detailed and quantitative understanding of chemical reactivity, guiding further experimental work in the synthesis and application of such compounds.

Medicinal Chemistry and Drug Discovery Applications of 4 Ethoxypiperidine Hydrochloride

Role as a Key Building Block in Pharmaceutical Synthesis

4-Ethoxypiperidine (B1589571) hydrochloride serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its piperidine (B6355638) core is a prevalent structural motif in numerous biologically active molecules. The ethoxy group at the 4-position provides a key point for further chemical modification and diversification, enabling the creation of extensive compound libraries for drug discovery.

The synthesis of complex molecules often relies on the use of such versatile building blocks. For instance, the piperidine ring system is a fundamental component in the development of various therapeutic agents. The ability to introduce different substituents at various positions on the piperidine ring, including the 4-position occupied by the ethoxy group, allows for the fine-tuning of a compound's pharmacological properties. This strategic modification is a cornerstone of modern medicinal chemistry.

Chemists can utilize 4-ethoxypiperidine hydrochloride as a starting material to construct more elaborate molecular architectures. The presence of the nitrogen atom within the piperidine ring offers another site for chemical manipulation, further expanding the synthetic possibilities. This adaptability makes it an invaluable tool in the creation of novel drug candidates.

Integration into Heterocyclic Ring Systems for Drug Design

The 4-ethoxypiperidine moiety is frequently incorporated into larger, more complex heterocyclic ring systems during the drug design process. This integration can significantly influence the resulting molecule's biological activity, selectivity, and pharmacokinetic profile. The piperidine ring can act as a central scaffold upon which other cyclic or acyclic structures are built.

For example, the nitrogen of the piperidine can be part of a larger heterocyclic system, or the ethoxy group can be modified or replaced to link to other ring structures. This modular approach allows medicinal chemists to systematically explore the chemical space around a particular biological target. The specific orientation and properties of the 4-ethoxypiperidine fragment within the larger molecule can be critical for its interaction with a protein binding site.

The versatility of the piperidine scaffold is highlighted by its presence in a wide range of approved drugs and clinical candidates. The ability to readily incorporate fragments like 4-ethoxypiperidine into diverse heterocyclic frameworks is a key strategy in the development of new medicines. nih.gov

Applications in Lead Generation and Optimization Campaigns

Lead generation and optimization are critical phases in the drug discovery pipeline, and this compound plays a significant role in these efforts. A lead compound is a chemical starting point for drug design and development. vichemchemie.com The process of transforming a "hit" from a high-throughput screen into a viable drug candidate is known as lead optimization. biobide.com

High-Throughput Screening (HTS) Libraries Featuring Ethoxypiperidine

High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those that exhibit a desired biological activity. thermofisher.com Compound libraries used in HTS are designed to be structurally diverse to maximize the chances of finding a "hit." thermofisher.comthermofisher.cn These libraries often contain molecules built around common scaffolds, such as piperidine.

The inclusion of 4-ethoxypiperidine derivatives in HTS libraries provides access to a specific region of chemical space. The physicochemical properties conferred by the ethoxy and piperidine groups can be advantageous for interacting with certain biological targets. Companies that specialize in providing chemical compounds for drug discovery often offer diverse libraries that include such functionalized heterocyclic compounds. medchemexpress.com The goal is to increase the probability of finding promising starting points for drug development programs. thermofisher.com

Rational Design and Synthesis of Analogue Series

Once a hit compound is identified, the process of lead optimization begins. This involves the rational design and synthesis of a series of analogues to improve properties such as potency, selectivity, and metabolic stability. vichemchemie.combiobide.com The 4-ethoxypiperidine scaffold is well-suited for this process.

Medicinal chemists can systematically modify the structure of a lead compound containing a 4-ethoxypiperidine moiety. For example, the ethoxy group could be replaced with other alkoxy groups of varying sizes or with different functional groups altogether. The nitrogen atom of the piperidine ring can also be substituted with a variety of chemical entities. This systematic approach allows for the exploration of structure-activity relationships (SAR), which are crucial for understanding how chemical structure relates to biological activity. nih.govnih.gov

This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and aims to produce a drug candidate with an optimal balance of properties. researchgate.net

Targeting Specific Therapeutic Areas

The 4-ethoxypiperidine scaffold has been incorporated into compounds designed to target a variety of therapeutic areas. The versatility of this building block allows for its application in the development of drugs for different diseases.

Anti-Inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. nih.gov The development of new anti-inflammatory agents is a major focus of pharmaceutical research. mdpi.com The piperidine ring is a structural feature found in some compounds with anti-inflammatory properties. nih.gov

Below is a table summarizing the key applications of this compound in medicinal chemistry:

| Application Area | Specific Use | Key Objectives |

| Pharmaceutical Synthesis | Core building block | Creation of diverse and complex drug-like molecules. |

| Drug Design | Integration into heterocyclic systems | To influence biological activity and pharmacokinetic properties. |

| Lead Generation | Component of HTS libraries | To identify initial "hit" compounds against biological targets. |

| Lead Optimization | Scaffold for analogue synthesis | To improve potency, selectivity, and metabolic stability of lead compounds. |

| Therapeutic Targeting | Part of anti-inflammatory agents | To modulate inflammatory pathways by interacting with specific enzymes. |

Antimicrobial and Antifungal Compounds

Research into the direct antimicrobial and antifungal properties of this compound is limited in publicly available literature. However, the broader class of piperidine derivatives has been a source of compounds with notable antifungal activity. For instance, a library of 4-aminopiperidines was synthesized and showed growth-inhibiting activity against various fungal species, including Candida and Aspergillus. These compounds were found to inhibit ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. While this compound is a related piperidine structure, specific data on its efficacy against microbial or fungal pathogens is not detailed in the reviewed sources.

The general structure of some antifungal piperidine derivatives is presented below, though specific activity for this compound is not specified.

Table 1: Antifungal Piperidine Derivatives

| Compound Class | Target Organisms | Mechanism of Action (where specified) |

|---|---|---|

| 4-Aminopiperidines | Candida spp., Aspergillus spp. | Inhibition of ergosterol biosynthesis |

Antiviral Agents

The direct antiviral activity of this compound is not well-documented. However, the piperidine scaffold is a key component in the development of various antiviral agents. For example, 1,4,4-trisubstituted piperidines have been identified as inhibitors of coronavirus replication. echemi.com These compounds were found to act at the post-entry stage of the viral life cycle, potentially targeting the main protease (Mpro) of the virus. echemi.com Similarly, 4-aminopiperidine (B84694) derivatives have been identified as inhibitors of the Hepatitis C virus (HCV) assembly and release. echemi.com

While this compound is a piperidine derivative, its specific application or efficacy in antiviral research as a standalone agent is not detailed in the available literature. It is plausible that it could serve as a starting material for the synthesis of more complex antiviral compounds.

Anticancer Research

The piperidine ring is a common structural motif in many anticancer agents. Derivatives of piperidine have been shown to exhibit anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of crucial signaling pathways. echemi.com For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic effects against leukemia and myeloma cell lines. google.com

While there are general references to this compound being investigated for its potential as an anticancer agent, specific research findings, such as its activity against particular cancer cell lines or its mechanism of action, are not detailed in the available scientific literature. ambeed.comgoogle.com Its utility may lie in its role as a precursor for the synthesis of more complex molecules with potential oncological applications. For example, it is mentioned as a reactant in the preparation of GPR39 protein antagonists, which have been discussed in the context of treating certain cancers like breast cancer. google.com

Central Nervous System (CNS) Modulators

Derivatives of piperidine are widely recognized for their activity within the central nervous system and are components of many CNS-active drugs. There is some indication that this compound has been explored for potential analgesic and antidepressant effects. However, detailed studies or clinical findings regarding its efficacy as a CNS modulator are not extensively reported in the available literature.

ALK2 Receptor Inhibition in Fibrodysplasia Ossificans Progressiva (FOP)

Fibrodysplasia Ossificans Progressiva (FOP) is a rare genetic disorder characterized by abnormal bone formation in soft tissues, driven by mutations in the ALK2 (ACVR1) gene. ambeed.comambeed.com Small molecule inhibitors of the ALK2 receptor are a promising therapeutic strategy. google.com While this compound is not identified as a direct ALK2 inhibitor, the piperidine scaffold is present in some compounds developed for this purpose. The development of potent and selective ALK2 inhibitors is a key area of research, with several candidates progressing through preclinical and clinical studies. ambeed.com These inhibitors are designed to block the signaling pathway that leads to heterotopic ossification.

Table 2: Investigational ALK2 Inhibitors for FOP

| Compound | Description | Development Stage (as of latest available data) |

|---|---|---|

| Palovarotene | A retinoic acid receptor gamma (RARγ) agonist that inhibits the chondrogenic differentiation that precedes heterotopic ossification. ambeed.com | Phase III clinical trial in progress. ambeed.com New Drug Application accepted by the FDA. |

| Saracatinib (AZD0530) | A potent and selective ALK2 inhibitor, originally developed for oncology. ambeed.com | Phase II clinical trial initiated. ambeed.com |

| BLU-782 (IPN60130) | A selective small-molecule inhibitor of the mutated ALK2 receptor. | Demonstrated efficacy in preclinical mouse models of FOP. |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL increases 2-AG levels, which has therapeutic potential for a range of conditions including neurological disorders, pain, inflammation, and cancer. The piperidine structure is a key feature in several classes of MAGL inhibitors. For example, JZL184 is a well-characterized irreversible piperidine carbamate (B1207046) inhibitor of MAGL. The development of reversible MAGL inhibitors is also an active area of research to potentially reduce side effects associated with irreversible inhibition.

While the piperidine ring is a common feature, the direct inhibitory activity of this compound on MAGL is not specified in the reviewed literature. It is possible that it could be used as a chemical building block in the synthesis of more complex and potent MAGL inhibitors.

Table 3: Piperidine-Containing MAGL Inhibitors

| Compound/Class | Mechanism | Therapeutic Interest |

|---|---|---|

| JZL184 (piperidine carbamate) | Irreversible | Neurological disorders, anxiety |

| SAR127303 (piperidine carbamate) | Irreversible | Neurological disorders |

| 4-Chlorobenzoylpiperidine derivatives | Reversible | Cancer |

NF-κB Activation Modulators for Immunomodulation

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating immune responses. Modulation of the NF-κB pathway is a key strategy in the development of drugs for inflammatory diseases and some cancers. While there is research into immunomodulatory drugs derived from various sources, including herbal medicines, there is no specific information in the provided search results linking this compound directly to the modulation of NF-κB activation or other immunomodulatory activities.

Strategies for Enhancing Drug-like Properties of Derivatives

The 4-ethoxypiperidine scaffold is a valuable starting point in medicinal chemistry, offering a three-dimensional structure and favorable physicochemical properties that can be strategically modified to enhance the drug-like characteristics of its derivatives. The process of optimizing a lead compound containing this moiety involves a multifaceted approach aimed at improving potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). These strategies are crucial for advancing a compound from a preliminary hit to a viable drug candidate.

Key optimization strategies for derivatives of this compound focus on systematic structural modifications guided by structure-activity relationships (SAR), modulation of physicochemical properties, and bioisosteric replacements to improve metabolic stability and target engagement.

Structure-Activity Relationship (SAR) Guided Modifications

A primary strategy involves the systematic modification of the 4-ethoxypiperidine core to thoroughly explore the structure-activity relationship. This allows medicinal chemists to identify which parts of the molecule are essential for biological activity and which can be altered to improve other properties.

For instance, in the development of antagonists for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) or ORL-1 receptor, a target for pain and depression, piperidine-containing compounds are frequently utilized. nih.govgoogle.com Research into N-biarylmethyl spiropiperidines, which are structurally related to 4-substituted piperidines, demonstrates the importance of the substituent on the piperidine nitrogen. google.com Modifications to the aryl groups attached to the nitrogen can dramatically influence potency and selectivity for the ORL-1 receptor over other opioid receptors like mu, kappa, and delta.

Similarly, studies on farnesyltransferase (FTase) inhibitors showed that converting a piperidine-2-one core to a piperidine core resulted in a tenfold increase in potency. This highlights that even small changes to the piperidine ring itself can have significant effects. Further optimization of substituents at various positions on the piperidine ring led to compounds with potent FTase inhibition in the low nanomolar range.

The following table illustrates how systematic changes to a piperidine scaffold can impact biological activity, using farnesyltransferase inhibitors as an example.

| Compound | C-4 Substituent | C-6 Substituent | FTase Inhibition IC₅₀ (nM) |

| 1 | 3-Bromophenyl | 4-Hydroxyphenyl | 420 |

| 13 | 3-Chlorophenyl | 4-Hydroxyphenyl | 430 |

| 14 | 3-Methylphenyl | 4-Hydroxyphenyl | 460 |

| 17 | 2-Bromophenyl | 4-Hydroxyphenyl | 140 |

| 8 | 3-Bromophenyl | 2,4-Dihydroxyphenyl | 3.7 |

| 21 | 2-Bromophenyl | 2,4-Dihydroxyphenyl | 8.2 |

This table is based on data for a piperidine-2-one and piperidine core, demonstrating the principles of SAR-guided modification.

Optimization of Physicochemical Properties for Favorable ADME

A critical aspect of drug design is fine-tuning the physicochemical properties of a molecule to ensure it can reach its target in the body and remain there long enough to exert its effect. Key properties include lipophilicity, polar surface area (PSA), and metabolic stability. nih.gov

Enhancing Metabolic Stability

Derivatives of piperidine can be susceptible to metabolism, often through oxidation by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic "soft spots" include unsubstituted aromatic rings and the carbon atom alpha to the piperidine nitrogen.

Strategies to enhance metabolic stability include:

Blocking Metabolic Sites: Introducing metabolically robust groups, such as fluorine atoms, onto aromatic rings can block sites of oxidation. nih.gov Deactivating an aromatic ring with an electron-withdrawing group can also make it more resistant to CYP-mediated oxidation.

Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more stable can significantly improve a compound's half-life. For example, replacing a piperidine ring with a morpholine (B109124) ring can sometimes improve metabolic stability and solubility, although this can also lead to a loss of activity if the piperidine nitrogen is crucial for target interaction. nih.gov In another example, replacing an ester group, which is prone to hydrolysis by esterases, with a more stable oxadiazole bioisostere has been shown to be an effective strategy in cocaine analogues based on a piperidine structure.

Conformational Constraint: Introducing rigidity into the molecule, for instance by creating bridged piperidine systems, can sometimes improve metabolic stability by locking the molecule into a conformation that is less favorable for metabolism. nih.gov This strategy can also enhance potency by reducing the entropic penalty of binding to the target receptor. nih.gov

By employing these strategies, medicinal chemists can systematically refine derivatives of this compound to produce drug candidates with enhanced potency, selectivity, and pharmacokinetic properties suitable for clinical development.

Biological Activity and Molecular Mechanisms of 4 Ethoxypiperidine Hydrochloride Derivatives

In Vitro Biological Assay Development and Implementation

The initial assessment of the biological potential of 4-ethoxypiperidine (B1589571) hydrochloride derivatives involves a battery of in vitro assays. These tests are designed to measure the compounds' effects on specific enzymes, cellular pathways, microbial growth, and cell health.

While direct studies on 4-ethoxypiperidine hydrochloride derivatives are limited in publicly available literature, research on structurally related piperidine (B6355638) and pyrimidine (B1678525) compounds provides insights into their potential as enzyme inhibitors.

Anaplastic Lymphoma Kinase 2 (ALK2): ALK2 is a type I bone morphogenetic protein (BMP) receptor, and its inhibition is a therapeutic strategy for certain rare diseases. Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have identified compounds that show selectivity for ALK2. For instance, LDN-212854, a pyrazolo[1,5-a]pyrimidine derivative, demonstrates preferential inhibition of ALK2 over other BMP receptors like ALK3, ALK4, and ALK5. biomedpharmajournal.org In cell-based assays using C2C12 cells, LDN-212854 inhibited BMP transcriptional activity mediated by a constitutively active ALK2 with high potency. biomedpharmajournal.org Furthermore, dual inhibitors targeting both ALK and histone deacetylases (HDACs) have been developed from 2,4-pyrimidinediamine scaffolds. nih.govpromega.com Compound 12a from this class showed potent inhibition of wild-type ALK. nih.govpromega.com

Monoacylglycerol Lipase (B570770) (MAGL): MAGL is a key enzyme in the endocannabinoid system. Research into benzylpiperidine-based compounds has led to the discovery of potent and reversible MAGL inhibitors. researchgate.net These inhibitors are designed to interact with key residues in the enzyme's active site.

Histone Deacetylases (HDACs): HDACs are crucial regulators of gene expression, and their inhibitors are a focus of cancer research. N-substituted 4-alkylpiperidine hydroxamic acids have been identified as a class of HDAC inhibitors. biointerfaceresearch.com These compounds are designed with a zinc-binding moiety, a linker, and a capping group to fit the general pharmacophore model of HDAC inhibitors. biointerfaceresearch.com The dual ALK/HDAC inhibitor 12a , a 2,4-pyrimidinediamine derivative, also exhibited significant inhibitory activity against HDAC1. nih.govpromega.com

Table 1: Examples of Structurally Related Piperidine/Pyrimidine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivatives | ALK2 | Demonstrated selective inhibition of ALK2 over other BMP receptors. biomedpharmajournal.org |

| Benzylpiperidine derivatives | MAGL | Identified as potent and reversible inhibitors. researchgate.net |

| N-substituted 4-alkylpiperidine hydroxamic acids | HDACs | Act as submicromolar inhibitors with antiproliferative activity. biointerfaceresearch.com |

Cell-based reporter assays are instrumental in studying the modulation of specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, which is central to inflammation, immunity, and cell survival, is a common target for such assays. promega.commdpi.com

These assays typically utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a promoter containing NF-κB response elements (NF-κB-REs). promega.comaddgene.org When the NF-κB pathway is activated by a stimulus (e.g., TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to the NF-κB-REs, driving the expression of the reporter gene. promega.commdpi.com The resulting signal (light or fluorescence) can be quantified to measure the extent of pathway activation. promega.com

Engineered cell lines, such as the GloResponse™ NF-κB-RE-luc2P HEK293 cell line, are commercially available for this purpose. promega.com These cells provide a stable and reproducible system for screening compounds that may inhibit or activate the NF-κB pathway. promega.com For example, a study on mollugin (B1680248) derivatives used a luciferase reporter assay in HeLa cells to identify compounds that could inhibit NF-κB activity in a dose-dependent manner. mdpi.com While specific data for this compound derivatives in NF-κB reporter assays is not currently available, this methodology represents a standard approach to evaluate their potential effects on this critical pathway.

The antimicrobial potential of new chemical entities is assessed through susceptibility testing against various bacterial and fungal strains. The disc diffusion method is a common technique where a paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with a microorganism. The diameter of the resulting zone of inhibition around the disc indicates the compound's antimicrobial activity. researchgate.net

Studies on piperidin-4-one derivatives, which are structurally related to 4-ethoxypiperidine, have shown promising antimicrobial properties. biomedpharmajournal.orgresearchgate.net For example, certain 2,6-disubstituted piperidine-4-one derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans. researchgate.net The introduction of a thiosemicarbazone moiety to the piperidin-4-one scaffold has been shown to enhance antifungal activity. biomedpharmajournal.org

Another related class, 4-pyridone derivatives, has been identified as inhibitors of the bacterial enzyme FabI, which is involved in fatty acid synthesis. bpsbioscience.com These compounds exhibited potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). bpsbioscience.com

Table 2: Antimicrobial Activity of Structurally Related Piperidine Derivatives

| Compound Class | Test Method | Key Findings |

|---|---|---|

| 2,6-Disubstituted piperidine-4-one derivatives | Disc Diffusion | Potent antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. researchgate.net |

| Thiosemicarbazone derivatives of piperidin-4-one | Disc Diffusion | Enhanced antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org |

Evaluating the cytotoxicity of new compounds is essential to determine their therapeutic window. These studies are typically conducted on both cancerous and non-cancerous cell lines to assess for tumor-selective toxicity. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.gov

Research on 3,5-bis(benzylidene)-4-piperidones, which share the piperidone core, has demonstrated significant, tumor-selective cytotoxicity. nih.gov These compounds were found to be highly toxic to human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) while being less toxic to non-malignant human gingival fibroblasts (HGF). nih.gov This selectivity is a desirable characteristic for potential anticancer agents. nih.gov

In contrast, some heterocyclic compounds, such as a 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone derivative, have been shown to have low or no cytotoxicity against normal cells, indicating a high selectivity index. nih.gov That particular thiosemicarbazone did not significantly reduce the viability of Hep-G2 or HT-29 tumor cell lines at the concentrations tested. nih.gov

Table 3: Cytotoxicity of Structurally Related Piperidone Derivatives

| Compound Class | Cell Lines | Key Findings |

|---|---|---|

| 3,5-Bis(benzylidene)-4-piperidones | Oral carcinoma (Ca9-22, HSC-2, HSC-4) vs. normal fibroblasts (HGF) | Demonstrated tumor-selective toxicity, with higher potency against cancer cells. nih.gov |

Target Engagement and Pathway Modulation Studies

Beyond initial activity screening, it is crucial to understand how these compounds interact with their molecular targets and modulate cellular pathways to exert their biological effects.

Biochemical investigations are key to unraveling the precise mechanism of action of a bioactive compound. For enzyme inhibitors, this involves detailed kinetic studies to determine the mode of inhibition (e.g., reversible, irreversible, competitive). For instance, the development of reversible MAGL inhibitors from benzylpiperidine derivatives was a deliberate strategy to avoid potential side effects associated with irreversible inhibitors. researchgate.net

For compounds that modulate signaling pathways like NF-κB, biochemical investigations would involve examining the upstream and downstream components of the pathway. This could include Western blot analysis to measure the phosphorylation status of key proteins like IκBα or the translocation of NF-κB subunits (p65/p50) from the cytoplasm to the nucleus. mdpi.com

In the case of the dual ALK/HDAC inhibitor 12a , Western blot analysis confirmed that the compound could concurrently inhibit both ALK and HDAC signaling pathways. nih.govpromega.com This provides strong evidence for its dual-targeting mechanism of action. nih.govpromega.com While such detailed biochemical data for this compound derivatives is not yet available, these established methodologies would be applied to elucidate their mechanisms of action.

Identification of Primary and Off-Target Interactions

The biological effects of a compound are dictated by its interactions with various molecular targets within the body. For piperidine derivatives, a primary area of investigation has been their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. rsc.orggoogle.com The NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function, can lead to excitotoxicity when overactivated. google.com Analogues of this compound, specifically those with a hydroxyl group at the 4-position, have shown potent antagonistic activity at the NMDA receptor, with a preference for the NR2B subunit. rsc.orggoogle.com For instance, the dexoxadrol (B1663360) analogue, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine substituted with a hydroxy moiety at position 4, is a potent NMDA antagonist with a high affinity (Ki = 44 nM). rsc.org The stereochemistry at the 4-position is crucial, with an axial orientation of the substituent being favorable for high NMDA receptor affinity. rsc.org

Beyond the primary target, assessing interactions with off-target receptors is critical for understanding a compound's full pharmacological profile and potential side effects. Piperidine derivatives have been shown to interact with sigma (σ) receptors (σ₁ and σ₂) and α₁-adrenergic receptors. rsc.orgnih.govnih.gov The aforementioned 4-hydroxy-substituted dexoxadrol analogue displayed high selectivity against σ₁ and σ₂ receptors, indicating that specific substitution patterns can minimize off-target activity. rsc.org However, other piperidine derivatives have been identified as potent ligands for both histamine (B1213489) H₃ and σ₁ receptors, suggesting a potential for developing multi-target drugs. nih.gov The piperidine moiety itself is considered a key structural element for this dual activity. nih.gov Furthermore, many arylpiperazine and piperidine derivatives exhibit a high affinity for α₁-adrenergic receptors, an interaction that can contribute to cardiovascular effects like hypotension. nih.govresearchgate.net

Table 1: Binding Affinities of Piperidine Derivatives at Primary and Off-Target Receptors

| Compound/Analogue | Primary Target | Kᵢ (nM) | Off-Target | Kᵢ (nM) |

|---|---|---|---|---|

| 4-Hydroxy-dexoxadrol analogue (17d) | NMDA Receptor | 44 rsc.org | σ₁ Receptor | >10,000 rsc.org |

| 4-Hydroxy-dexoxadrol analogue (17d) | NMDA Receptor | 44 rsc.org | σ₂ Receptor | >10,000 rsc.org |

| Piperidine Derivative (11) | Histamine H₃ Receptor | 6.2 nih.gov | σ₁ Receptor | 4.41 nih.gov |

| Piperidine Derivative (11) | Histamine H₃ Receptor | 6.2 nih.gov | σ₂ Receptor | 67.9 nih.gov |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (5) | α₁-Adrenoceptor | 2.1 researchgate.net | - | - |

Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance (SPR), Nano Differential Scanning Fluorimetry (nDSF))

Understanding the kinetics and thermodynamics of a drug-target interaction provides deeper insights beyond simple binding affinity. Techniques like Surface Plasmon Resonance (SPR) are invaluable tools in drug design for elucidating these parameters. nih.govijnrd.org SPR allows for the real-time measurement of the association (kₒₙ) and dissociation (kₒff) rate constants of a compound binding to its target. This kinetic information is complementary to thermodynamic data and can reveal distinct interaction mechanisms. nih.gov

Pharmacological Profiling of this compound Analogues

The piperidine nucleus is a versatile scaffold that has given rise to compounds with a wide range of pharmacological activities. researchgate.netencyclopedia.pubijnrd.org A comprehensive pharmacological profile of analogues of this compound would likely encompass effects on the central nervous system (CNS), as well as analgesic and other systemic activities.

Many piperidine derivatives are known for their potent analgesic properties, often mediated through opioid receptors. nih.govtandfonline.com For example, fentanyl, a well-known synthetic opioid, is a piperidine derivative that is significantly more potent than morphine. wikipedia.org Other analogues have been synthesized and tested for their ability to act as short-acting analgesics, with some also exhibiting anesthetic properties. nih.gov Beyond opioid-mediated analgesia, some piperidine derivatives show antinociceptive effects that may involve other mechanisms, such as interactions with NMDA or sigma receptors. nih.gov

The CNS effects of piperidine derivatives are diverse. As mentioned, many are NMDA receptor antagonists, giving them potential applications in neurodegenerative diseases. rsc.orggoogle.com Additionally, some piperazine-substituted indan (B1671822) derivatives containing a piperidine ring have been developed as potential atypical antipsychotics, exhibiting potent antagonism at both dopamine (B1211576) D₁ and D₂ receptors, as well as high affinity for 5-HT₂ and α₁-adrenergic receptors. nih.gov The substitution pattern on the piperidine ring is critical for this activity. nih.gov Furthermore, piperidine derivatives have been investigated for their potential as antidepressants through the inhibition of serotonin (B10506) and noradrenaline reuptake. nih.gov

The pharmacological spectrum of piperidine derivatives also extends to anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netencyclopedia.pubijnrd.org For instance, piperine (B192125), a naturally occurring piperidine alkaloid, has been shown to re-sensitize multidrug-resistant cancer cells to chemotherapy. nih.gov

Table 2: Pharmacological Activities of Piperidine Analogues

| Compound Class | Pharmacological Activity | Target/Mechanism |

|---|---|---|

| 4,4-Disubstituted piperidines | Analgesic, Anesthetic | Narcotic agonists nih.gov |

| 1-Piperazino-3-arylindans | Atypical antipsychotic | D₁/D₂ and 5-HT₂ receptor antagonism nih.gov |

| Dexoxadrol analogues | Neuroprotective | NMDA receptor antagonism rsc.org |

| Aryl alkanol piperazines | Antidepressant | 5-HT/NA reuptake inhibition nih.gov |

| Piperine | Chemosensitizer | Inhibition of P-gp, MRP1, BCRP nih.gov |

Immunomodulatory Effects and Related Biochemical Pathways

Piperidine derivatives have been shown to possess significant immunomodulatory properties, including both immunostimulatory and anti-inflammatory effects. rsc.orgnih.gov Certain piperidine-containing compounds have demonstrated immunostimulating activity exceeding that of the reference drug levamisole, suggesting their potential in conditions requiring enhanced immune responses. rsc.org These effects can be observed through changes in peripheral blood hemogram parameters and the subpopulation composition of lymphocytes. rsc.org

Conversely, other piperidine alkaloids exhibit anti-inflammatory actions. Piperine, for instance, has been shown to have chemo-protective, anti-oxidative, and anti-apoptotic abilities. nih.gov In vitro studies have demonstrated that piperine can increase the viability of immune cells and reduce markers of apoptosis, such as the activation of caspase-3 and the production of reactive oxygen species (ROS). nih.gov Furthermore, piperine can restore cytokine levels that have been suppressed, indicating a complex modulatory effect on the immune system. nih.gov Molecular docking studies suggest that piperine has a good binding affinity for immune cell receptors like CD4 and CD8, which could be a potential mechanism for its immunomodulatory effects. nih.gov

Role in Inhibiting Virulence Factors (e.g., Pyocyanin (B1662382) production)

A novel and promising area of research is the development of antivirulence strategies to combat bacterial infections, and some small molecules, including those with structures related to piperidine derivatives, have shown efficacy in this regard. One key target is the inhibition of virulence factor production in opportunistic pathogens like Pseudomonas aeruginosa. This bacterium produces pyocyanin, a redox-active toxin that contributes to its pathogenicity. nih.gov

Several studies have identified small molecules that are potent inhibitors of pyocyanin production. nih.govresearchgate.net Interestingly, some of these inhibitors appear to function independently of the well-known LasR and RhlR quorum-sensing systems, suggesting alternative pathways for virulence factor regulation. nih.gov The efficacy of these inhibitors can be significant, with some compounds achieving near-complete inhibition of pyocyanin production at micromolar concentrations. nih.gov For example, certain inhibitors have demonstrated IC₅₀ values in the low micromolar range for the reduction of pyocyanin levels. nih.gov While direct studies on this compound are lacking, the piperidine scaffold is present in various molecules being investigated for antivirulence properties, making this a plausible area of activity for its derivatives.

Table 3: Inhibition of Pyocyanin Production by Small Molecule Inhibitors

| Inhibitor Class | Target Organism | IC₅₀ for Pyocyanin Inhibition |

|---|---|---|

| Thiolactone analogue (1) | P. aeruginosa | Low micromolar nih.gov |

| 4-Aminopyridine (B3432731) derivative | P. aeruginosa | Efficacy of 63% at 100 µM nih.gov |

| Phenyl-substituted analogue (14) | P. aeruginosa | Low micromolar (more active than other hits) nih.gov |

Structure Activity Relationship Sar Studies of 4 Ethoxypiperidine Hydrochloride Derivatives

Systematic Exploration of Chemical Space around the Ethoxypiperidine Core

The systematic exploration of the chemical space around the 4-ethoxypiperidine (B1589571) core involves modifying three primary positions: the piperidine (B6355638) nitrogen (N1), the ethoxy group at C4, and the piperidine ring itself.

N1-Substituents: The substituent on the piperidine nitrogen is a key determinant of pharmacological activity and receptor selectivity. In many piperidine-based ligands, this position is often occupied by aralkyl, aryl, or long-chain alkyl groups to interact with specific binding pockets in target proteins. For instance, in a series of 4-hydroxy-4-phenylpiperidine analogs, large N-substituents like bis(2-chlorophenyl)methyl were found to be critical for high affinity at the nociceptin (B549756) receptor. nih.gov Similarly, for sigma receptor ligands, the nature of the N-substituent, its distance from the nitrogen, and its orientation relative to other substituents govern selectivity over other receptors like dopamine (B1211576) D2. nih.gov

C4-Ethoxy Group Analogs: The ethoxy group at the C4 position can be varied to explore the impact of chain length, branching, and polarity. Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy, butoxy) can influence lipophilicity and, consequently, absorption and distribution. For example, a study on various piperidine-containing derivatives included compounds with 1-(2-ethoxyethyl)-4-(2-ethoxyethoxyl) and 1-(2-ethoxyethyl)-4-(2-methoxyethoxyl) moieties, indicating that modifications of the ether chain are synthetically accessible for SAR studies. kaznu.kz

Piperidine Ring Modifications: While less common, modifications to the piperidine ring itself, such as the introduction of additional substituents or conformational constraints (e.g., through spiro-fused rings), can fine-tune the orientation of the key pharmacophoric groups. nih.gov

The following table illustrates a hypothetical exploration of the chemical space around a 4-ethoxypiperidine core based on common modifications seen in related series.

| Compound ID | N1-Substituent | C4-Substituent | Target/Activity |

| A-1 | Benzyl | Ethoxy | Opioid/Sigma Receptor Modulation |

| A-2 | Phenethyl | Ethoxy | Opioid/Sigma Receptor Modulation |

| A-3 | 3-Phenylpropyl | Ethoxy | Opioid/Sigma Receptor Modulation |

| B-1 | Benzyl | Methoxy | Opioid/Sigma Receptor Modulation |

| B-2 | Benzyl | Propoxy | Opioid/Sigma Receptor Modulation |

| C-1 | Cyclopropylmethyl | Ethoxy | Sigma Receptor Modulation |

This table is illustrative and based on general principles of piperidine SAR.

Identification of Key Functional Groups for Biological Activity

The identification of key functional groups is central to understanding the pharmacophore of 4-ethoxypiperidine derivatives.

The Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for forming ionic interactions with acidic residues (e.g., aspartate) in the binding sites of many receptors, including opioid and sigma receptors. nih.gov The pKa of this nitrogen can be modulated by the electronic nature of its substituent.

The C4-Ether Oxygen: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the ligand in the receptor's binding pocket.

The N1-Substituent Features: For many CNS-active piperidine derivatives, the N1-substituent often contains an aromatic ring that engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the receptor.

A study on 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands highlighted the importance of the N-1 substituent for binding affinity. nih.gov Similarly, research on spiropiperidines as nociceptin receptor ligands emphasized the role of N-8 substituted analogs in achieving high binding affinity and selectivity. nih.gov

Optimization of Potency and Selectivity via Structural Modifications

Once key functional groups are identified, structural modifications are made to optimize potency and selectivity for the target receptor over other related receptors.

Potency Enhancement: Potency can be increased by introducing substituents that enhance binding affinity. For example, adding electron-withdrawing or electron-donating groups to an aromatic ring on the N1-substituent can fine-tune electronic interactions and improve binding. In a series of carbamoyl (B1232498) pyridone bicycle inhibitors, a benzhydryl group at the N-1 position led to submicromolar potency. nih.gov

Selectivity Tuning: Selectivity is often achieved by exploiting differences in the topographies of binding sites between different receptor subtypes. For instance, the selectivity of piperidine ligands for sigma receptors over dopamine D2 receptors is influenced by the chemical nature and spatial arrangement of the piperidine nitrogen substituent. nih.gov In a series of pyridomorphinans, subtle structural changes at the 5'- and 14-positions led to significant shifts in functional activity, identifying a potent mu opioid receptor agonist/delta opioid receptor antagonist. researchgate.net

The following table demonstrates how structural modifications can impact potency and selectivity, based on findings from related piperidine series.

| Compound ID | Modification from Lead | Effect on Potency (Hypothetical) | Effect on Selectivity (Hypothetical) |

| Lead-1 | N-Benzyl, C4-Ethoxy | Baseline | Baseline |

| Mod-1a | N-(4-Fluorobenzyl) | Increased | May improve selectivity for certain targets |

| Mod-1b | N-Phenethyl | Variable, depends on target | May alter selectivity profile |

| Mod-2a | C4-Methoxy | May decrease potency due to altered lipophilicity | May impact selectivity |

| Mod-2b | C4-Isopropoxy | May increase potency due to enhanced hydrophobic interactions | May impact selectivity |

This table is illustrative and based on general principles of piperidine SAR.

Improving ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) through SAR

A potent and selective compound is not a good drug candidate unless it possesses favorable ADMET properties. SAR studies are essential for optimizing these characteristics.

Metabolism: The metabolic stability of 4-ethoxypiperidine derivatives can be improved by blocking potential sites of metabolism. For example, if the aromatic ring of an N-benzyl group is a primary site of hydroxylation by cytochrome P450 enzymes, introducing a metabolically stable group like fluorine at that position can enhance metabolic stability.

Toxicity: SAR can also be used to mitigate toxicity. If a particular structural motif is associated with off-target effects or toxicity, it can be modified or replaced. For example, certain functional groups might be flagged by in silico toxicity prediction tools as having potential for Ames mutagenicity or hepatotoxicity. researchgate.net

The following table summarizes how SAR can be applied to improve ADMET properties, with data ranges from general recommendations for orally active drugs. researchgate.net

| ADMET Property | Influencing Structural Feature | Desired Range/Outcome | Modification Strategy |